Molecular Weight and Formula Differentiation from Unsubstituted 2-Thiophenemethanamine
The target compound (C12H11Cl2NOS, MW 288.19 g/mol) is significantly larger and more lipophilic than the unsubstituted parent 2-thiophenemethanamine (C5H7NS, MW 113.18 g/mol) . This difference arises from the addition of a 5-chloro-2-methoxyphenyl group and a chlorine atom on the thiophene ring .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 288.19 g/mol, C12H11Cl2NOS |
| Comparator Or Baseline | 2-Thiophenemethanamine (unsubstituted): 113.18 g/mol, C5H7NS |
| Quantified Difference | MW increase of 175.01 g/mol; addition of C7H5Cl2O |
| Conditions | N/A (structural comparison) |
Why This Matters
A higher molecular weight and increased lipophilicity can affect membrane permeability and protein binding, making the compound suitable for applications where smaller fragments lack sufficient target engagement.
